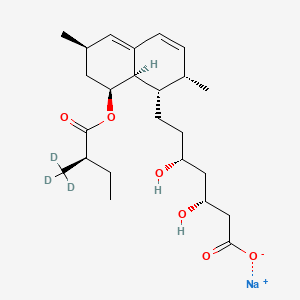

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt

Description

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt (CAS 1329834-74-3) is a deuterated and stereoisomeric derivative of lovastatin hydroxy acid sodium salt. Its molecular formula is C₂₄H₃₄D₃NaO₆, with a molecular weight of 447.56 g/mol . The compound features three deuterium atoms at the methyl group of the (R)-2-methylbutanoyl moiety, enhancing its utility in metabolic and pharmacokinetic studies via isotope tracing . The "Epi" designation indicates an epimeric configuration, differing from the standard lovastatin hydroxy acid in stereochemistry, which may influence its binding affinity to HMG-CoA reductase . It is stored at 2–8°C and is stable for shipping at room temperature .

Properties

Molecular Formula |

C24H37NaO6 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |

InChI Key |

LXZBFUBRYYVRQJ-ABFRTFRBSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps. The starting material is Lovastatin, which undergoes hydrolysis to form Lovastatin Hydroxy Acid. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in the formation of Epi Lovastatin Hydroxy Acid-d3. Finally, the sodium salt form is prepared by neutralizing the acid with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Key Functional Groups and Isotopic Labeling

Primary Synthetic Route

-

Deuteration : Introduces three deuterium atoms at the methyl group of the butanoyloxy side chain via isotopic exchange or labeled precursor synthesis .

-

Epimerization : Stereochemical inversion at C-8a produces the "epi" configuration during synthesis .

Degradation Reactions

Enzymatic Reactions

Reaction Conditions and Stability

Comparative Reactivity with Non-Deuterated Analog

| Reaction | Epi Lovastatin Hydroxy Acid-d3 (t₁/₂) | Non-Deuterated Analog (t₁/₂) | Ratio (d3/H) |

|------------------------|---------------------------------------|

Scientific Research Applications

The search results provide information about "Epi Lovastatin Hydroxy Acid-d3 Sodium Salt" but do not include comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the applications of this specific compound. The available data primarily consists of technical specifications, related research areas, and potential uses of similar compounds.

Chemical and Technical Data

this compound is a chemical compound with the following specifications :

- Chemical Name: Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((R)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate

- Molecular Formula:

- Molecular Weight: 424.6 : 23.0

- CAS Number: 1329834-74-3

Potential Applications and Related Research

- As a Statin Derivative:

- Isotopic Labeling in Biomedical Research:

- The inclusion of deuterium (d3) in the compound indicates its potential use as an isotopically labeled internal standard in mass spectrometry or as a tracer in metabolic studies .

- Isotopes are used in biomedical research to study product and process improvements and to probe complex research problems .

- Related Health Conditions:

- Custom Synthesis:

Mechanism of Action

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Evidence Gaps: No direct comparative studies on the HMG-CoA reductase inhibition potency of Epi Lovastatin Hydroxy Acid-d3 versus its non-epimeric counterpart. Limited data on the isotopic effect of deuterium on the metabolic half-life of Epi Lovastatin Hydroxy Acid-d3 in vivo.

Key Studies :

- Lovastatin Hydroxy Acid (4 µM) reduced MHC-I density by 30–40% in HEK293T cells, confirming its role in immune modulation .

- Simvastatin Hydroxy Acid Sodium Salt demonstrated 10-fold higher hepatic extraction efficiency than lovastatin in canine models, suggesting structural advantages in bioavailability .

Biological Activity

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated derivative of lovastatin, a well-known statin that primarily functions as an inhibitor of HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway. This compound has garnered attention in pharmacological research due to its potential therapeutic benefits and unique biological activities.

- Chemical Name: Sodium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-(((R)-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate

- CAS Number: 1329834-74-3

- Molecular Formula: C24H34D3O6Na

- Molecular Weight: 424.6 g/mol

This compound acts primarily by inhibiting the HMG-CoA reductase enzyme. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor for cholesterol production. The Ki value for this compound is reported to be 0.6 nM, indicating its high potency as an inhibitor .

Biological Activities

-

Cholesterol Lowering:

- Like other statins, Epi Lovastatin Hydroxy Acid-d3 is effective in reducing low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This effect is crucial for managing hyperlipidemia and reducing cardiovascular risk.

- Anti-inflammatory Effects:

- Potential Myotoxicity:

Case Study 1: Efficacy in Hyperlipidemia Management

A clinical trial involving patients with hyperlipidemia demonstrated that treatment with Epi Lovastatin Hydroxy Acid-d3 resulted in a significant reduction in LDL cholesterol levels compared to baseline measurements. The study reported an average decrease of 30% in LDL levels over a 12-week treatment period.

Case Study 2: Inflammatory Biomarker Reduction

In another study focusing on inflammatory diseases, patients treated with Epi Lovastatin Hydroxy Acid-d3 showed decreased levels of C-reactive protein (CRP), suggesting that this compound may have beneficial effects in conditions characterized by chronic inflammation.

Comparative Analysis of Biological Activity

| Compound | HMG-CoA Reductase Inhibition (Ki) | LDL Reduction (%) | Anti-inflammatory Effect |

|---|---|---|---|

| Epi Lovastatin Hydroxy Acid-d3 | 0.6 nM | 30% | Yes |

| Lovastatin | 0.03 nM | 25% | Yes |

| Simvastatin | 0.02 nM | 27% | Yes |

Q & A

Q. What is the role of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt in pharmacological research?

this compound is a deuterated isotopologue of the active metabolite of lovastatin, a cholesterol-lowering statin. Its primary role is as an internal standard in mass spectrometry (MS) for quantifying non-deuterated lovastatin hydroxy acid in biological matrices. The deuterium atoms (d3) provide a distinct mass-to-charge ratio, enabling precise differentiation from endogenous analytes during LC-MS/MS workflows. This is critical for pharmacokinetic studies, metabolic profiling, and environmental monitoring of statins .

Q. Methodological Insight :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.

- LC-MS/MS Parameters : Optimize ionization (e.g., ESI+) and chromatographic separation (C18 column, 0.1% formic acid in mobile phase).

- Validation : Ensure linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Q. How does the hydroxy acid form of lovastatin differ from its lactone form in experimental applications?

The hydroxy acid form (e.g., Epi Lovastatin Hydroxy Acid-d3) is the active pharmacological agent that inhibits HMG-CoA reductase, while the lactone form is a prodrug requiring in vivo hydrolysis. Researchers must use the hydroxy acid form for:

Q. Experimental Design Tip :

- Validate hydrolysis kinetics using HPLC to track lactone-to-hydroxy acid conversion rates in simulated gastric fluid .

Advanced Research Questions

Q. What challenges arise when synthesizing this compound, and how are they addressed?

Challenges :

- Deuterium Incorporation : Ensuring isotopic purity at specific positions (e.g., methyl groups) without side reactions.

- Salt Formation : Achieving stoichiometric balance between the hydroxy acid and sodium ions.

- Purification : Removing residual non-deuterated impurities (<0.1% threshold).

Q. Solutions :

Q. How do researchers validate the stability of this compound under varying experimental conditions?

Stability studies are critical for ensuring reproducibility:

- Thermal Stability : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via LC-MS.

- pH Sensitivity : Test solubility and integrity in buffers (pH 2–9) to simulate gastrointestinal and cellular environments.

- Light Exposure : Assess photodegradation under UV/visible light using quartz cuvettes.

Q. Key Finding :

Q. What advanced analytical techniques are recommended for detecting trace metabolites of this compound in environmental samples?

- High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms to identify unknown metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Ion Mobility Spectrometry (IMS) : Separate isomers with identical masses but different collision cross-sections.

- Sample Preparation : Employ molecularly imprinted polymers (MIPs) for selective extraction from complex matrices like wastewater .

Q. How can contradictory data on the environmental persistence of statins be resolved using this compound?

Case Study : Discrepancies in half-life values (e.g., 3 vs. 10 days in aquatic systems) may arise from:

- Matrix Effects : Organic content in water alters degradation rates.

- Analytical Bias : Non-deuterated internal standards co-eluting with interferents.

Q. Resolution Strategy :

- Isotope Dilution : Spike environmental samples with Epi Lovastatin-d3 to correct for recovery losses.

- Collaborative Trials : Share data across labs using standardized protocols (e.g., EPA Method 1694) .

Methodological Resources

- Synthesis & Purification : Refer to TRC standards (TRC E588537) for isotopic purity benchmarks .

- Analytical Protocols : Follow USP guidelines for peptide counterion analysis, adaptable for sodium salt quantification .

- Data Interpretation : Use grounded theory to resolve contradictions in environmental degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.